An In-depth Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide to 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a key heterobifunctional linker used predominantly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is of critical importance, as it bridges the target protein-binding ligand and the E3 ubiquitin ligase-recruiting ligand, and its chemical nature significantly influences the efficacy, solubility, and pharmacokinetic properties of the resulting degrader molecule. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and potential applications of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid.
Core Chemical Properties
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a polyethylene (B3416737) glycol (PEG)-based linker that possesses two distinct reactive moieties: a bromoacetamide group and a terminal carboxylic acid. The presence of the PEG3 spacer enhances the aqueous solubility of the linker and the resulting PROTAC, a crucial attribute for improving bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄BrNO₆ | --INVALID-LINK-- |
| Molecular Weight | 370.2 g/mol | --INVALID-LINK-- |
| CAS Number | 2279944-67-9 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General observation for similar compounds |
| Storage Conditions | -20°C, sealed, dry | --INVALID-LINK-- |
Reactivity and Functional Aspects
The utility of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid in bioconjugation and PROTAC synthesis stems from its orthogonal reactivity.
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Bromoacetamide Moiety: The α-bromo-dimethyl-acetamide group serves as an electrophile. The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This functionality is particularly reactive towards thiol groups, such as those found in cysteine residues of proteins, forming a stable thioether bond.
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Carboxylic Acid Moiety: The terminal carboxylic acid provides a handle for forming a stable amide bond with primary amines, such as those on the N-terminus of a protein or the side chain of a lysine (B10760008) residue. This reaction is typically facilitated by the use of carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Experimental Protocols
While specific, validated protocols for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid are not widely published, the following are representative methodologies for the conjugation of similar heterobifunctional linkers. It is imperative that these protocols are optimized for the specific molecules being conjugated.
Protocol 1: Amide Bond Formation via the Carboxylic Acid Moiety
This protocol describes a general procedure for conjugating the carboxylic acid end of the linker to a primary amine-containing molecule (e.g., an E3 ligase ligand or a protein).
Materials:
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2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
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Amine-containing molecule of interest
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
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Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5)
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Quenching reagent (e.g., hydroxylamine)
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Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
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Activation of Carboxylic Acid: In a dry glass vial, dissolve 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid in anhydrous DMF. Add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-ester intermediate.
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Conjugation to Amine: Dissolve the amine-containing molecule in the reaction buffer. Add the activated linker solution dropwise to the amine solution with gentle stirring.
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Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., LC-MS).
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Quenching: Quench any unreacted NHS-ester by adding a small amount of a primary amine-containing buffer (like Tris) or hydroxylamine.
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Purification: Purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.
Protocol 2: Thioether Bond Formation via the Bromoacetamide Moiety
This protocol outlines a general procedure for conjugating the bromoacetamide end of the linker to a thiol-containing molecule (e.g., a cysteine-containing peptide or protein).
Materials:
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Product from Protocol 1 (Linker-Amine conjugate)
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Thiol-containing molecule of interest
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Reaction buffer (e.g., Phosphate buffer with EDTA at pH 7.0-7.5)
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Reducing agent (if cysteine residues are oxidized), e.g., Tris(2-carboxyethyl)phosphine (TCEP)
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Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
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Reduction of Disulfides (if necessary): If the thiol groups on the target molecule are in a disulfide bond, pre-treat the molecule with a suitable reducing agent like TCEP.
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Conjugation: Dissolve the thiol-containing molecule in the reaction buffer. Add the Linker-Amine conjugate in a slight molar excess (e.g., 1.5-3 equivalents).
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Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for a longer duration. The reaction should be carried out in a low-light environment to minimize potential side reactions. Monitor the reaction progress by LC-MS or SDS-PAGE.
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Purification: Once the reaction is complete, purify the final conjugate using an appropriate chromatographic method to remove excess linker and other impurities.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid.
Caption: Generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a valuable chemical tool for the construction of PROTACs and other bioconjugates. Its bifunctional nature, coupled with the solubilizing properties of the PEG spacer, makes it an attractive choice for researchers in drug discovery and chemical biology. While detailed physicochemical data and specific experimental protocols for this particular linker are not extensively documented in peer-reviewed literature, the general principles of bioconjugation provide a solid foundation for its application. As the field of targeted protein degradation continues to expand, the thorough characterization and application of such linkers will be paramount to the development of novel therapeutics.
